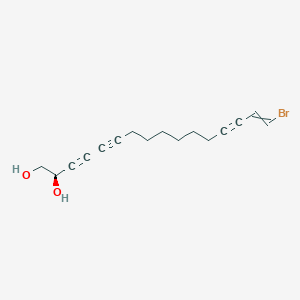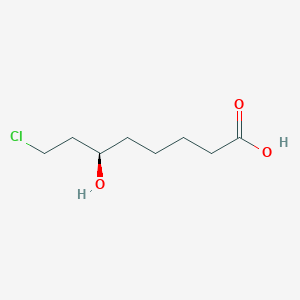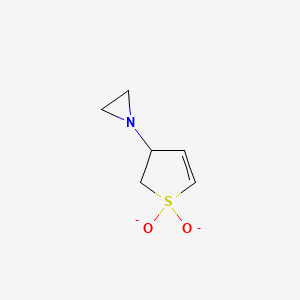
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine is a synthetic organic compound that belongs to the family of heterocyclic compounds It features a unique structure with a 1,1-dioxido-2,3-dihydrothiophene ring fused to an aziridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aziridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dihydrothiophene-1,1-dioxide with aziridine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aziridines.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aziridine involves its interaction with molecular targets through its reactive aziridine ring and sulfone group. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s ability to undergo ring-opening reactions makes it a versatile intermediate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)aziridine can be compared with other similar compounds such as:
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound also features a 1,1-dioxido-2,3-dihydrothiophene ring but differs in its functional groups and reactivity.
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)formamide: Another related compound with different applications and chemical properties.
The uniqueness of this compound lies in its aziridine ring, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C6H9NO2S-2 |
|---|---|
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)aziridine |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)4-1-6(5-10)7-2-3-7/h1,4,6,8-9H,2-3,5H2/p-2 |
InChI-Schlüssel |
FCJXQQAIZWXDNK-UHFFFAOYSA-L |
Kanonische SMILES |
C1CN1C2CS(C=C2)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)
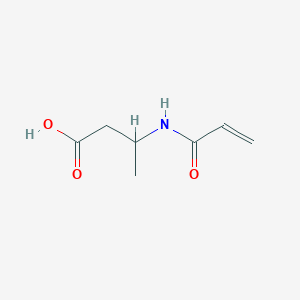
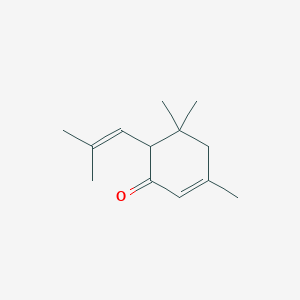
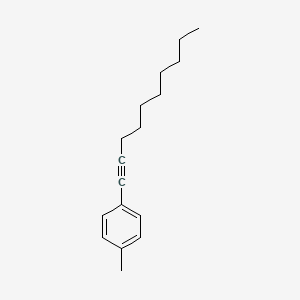

![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12576939.png)
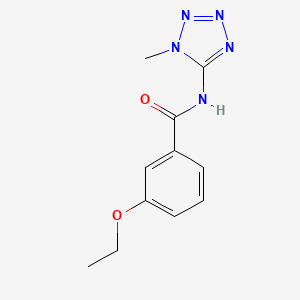
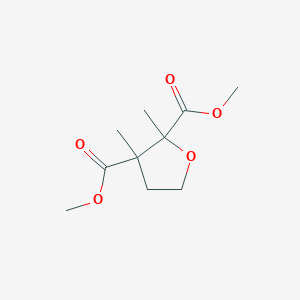

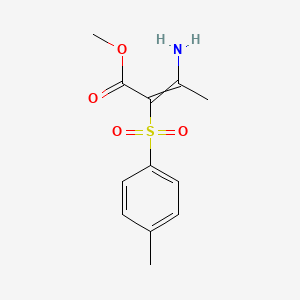

![2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate](/img/structure/B12576979.png)
